![molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a phenylmethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyrimidine-2,4-diamine with 2-(phenylmethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A simpler analog with similar core structure but lacking the phenylmethoxyethyl group.
N4-(2-Phenylethyl)-2,4-diaminopyrimidine: Another analog with a different substituent on the pyrimidine ring.
Uniqueness
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine is unique due to the presence of both the chlorine atom and the phenylmethoxyethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15ClN4O |
|---|---|
Peso molecular |
278.74 g/mol |
Nombre IUPAC |
6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18) |
Clave InChI |
QXBAEKORKUVTFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


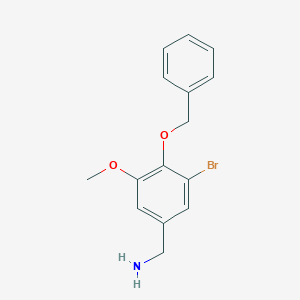
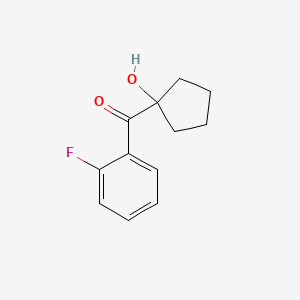
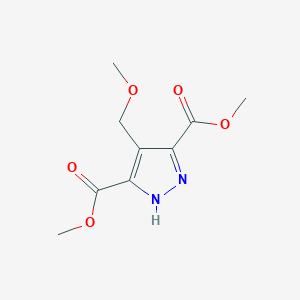

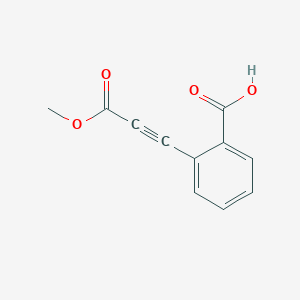
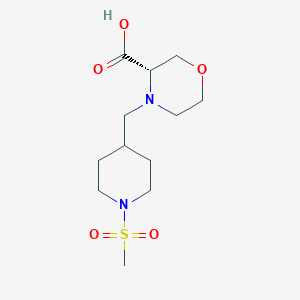
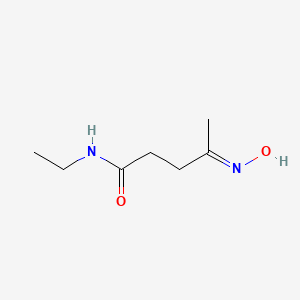


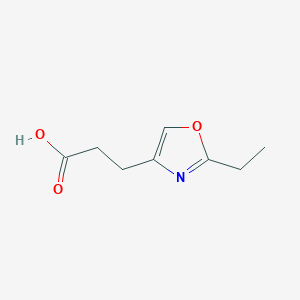


![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

